

An In-depth Technical Guide to the Synthesis of Methyl Chloroglyoxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl chloroglyoxylate*

Cat. No.: *B108312*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroglyoxylate, also known as methyl oxalyl chloride, is a versatile reagent in organic synthesis, playing a crucial role in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both an ester and an acid chloride group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to **methyl chloroglyoxylate**, complete with detailed experimental protocols, quantitative data comparison, and visual representations of reaction pathways and workflows.

Physicochemical Properties

A clear, colorless to light yellow liquid, **methyl chloroglyoxylate** is characterized by the following properties:

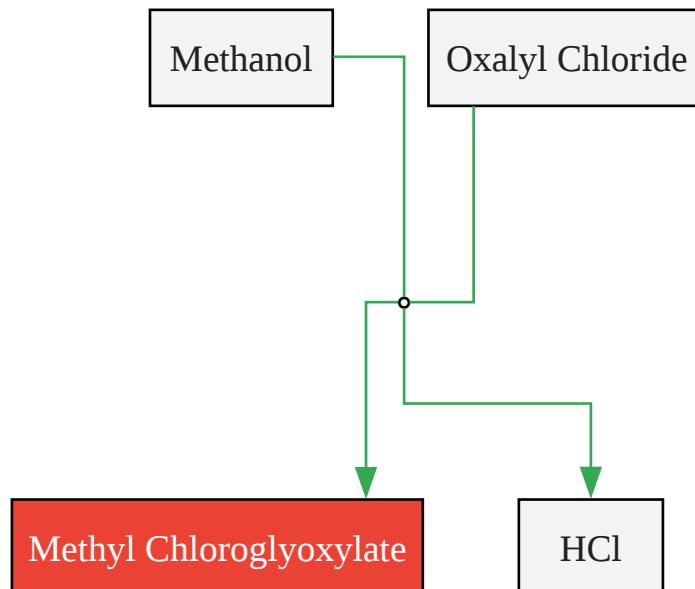
Property	Value
CAS Number	5781-53-3[1][2]
Molecular Formula	C ₃ H ₃ ClO ₃ [2]
Molecular Weight	122.51 g/mol [3]
Boiling Point	118-120 °C[3]
Density	1.332 g/mL at 25 °C[3]
Refractive Index	n _{20/D} 1.419[3]

Synthetic Routes

Several methods have been established for the synthesis of **methyl chloroglyoxylate**. The most common and practical approaches are detailed below.

From Methanol and Oxalyl Chloride

This is one of the most direct and high-yielding methods for the preparation of **methyl chloroglyoxylate**. The reaction involves the selective mono-esterification of oxalyl chloride with methanol.



[Click to download full resolution via product page](#)

Figure 1: Synthesis of **Methyl Chloroglyoxylate** from Methanol and Oxalyl Chloride.

Materials:

- Methanol (anhydrous)
- Oxalyl chloride
- Diethyl ether (anhydrous)

Procedure:

- A solution of oxalyl chloride (79.64 g, 627.5 mmol, 1.05 eq) in anhydrous diethyl ether (40 mL) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
- The solution is cooled to 0 °C using an ice bath.
- A solution of anhydrous methanol (19.15 g, 597.6 mmol, 1.00 eq) in anhydrous diethyl ether (50 mL) is added dropwise to the oxalyl chloride solution at a rate that maintains the reaction temperature at 0 °C.
- After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.
- The crude product is then purified by distillation.

Purification:

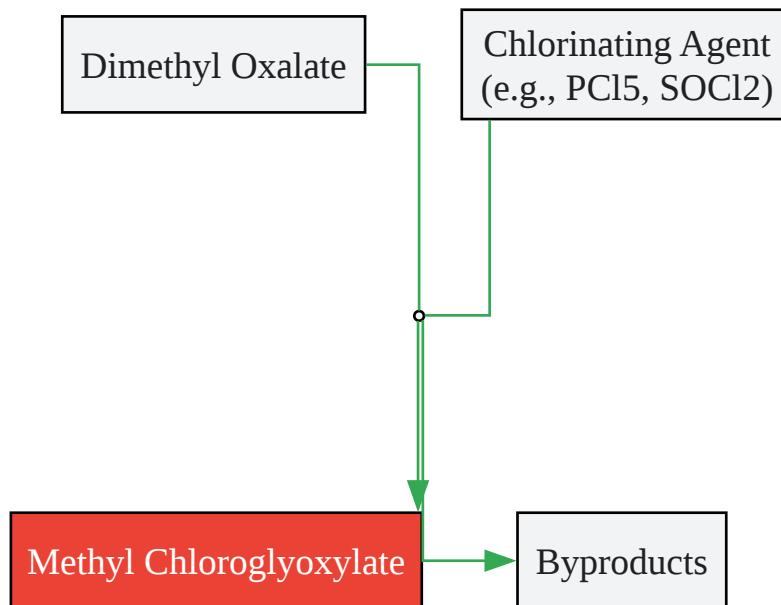
- The reaction mixture is distilled under atmospheric pressure.
- The fraction boiling at 116-120 °C is collected as pure **methyl chloroglyoxylate**.

Quantitative Data:

Reactant	Molar Equivalent	Yield (%)	Purity (%)	Reference
Methanol	1.00	>70	>97	[4]
Oxalyl Chloride	1.05	93	Not specified	

From Dimethyl Oxalate and a Chlorinating Agent

An alternative route involves the partial chlorination of dimethyl oxalate. This method requires careful control of stoichiometry to avoid the formation of oxalyl chloride.



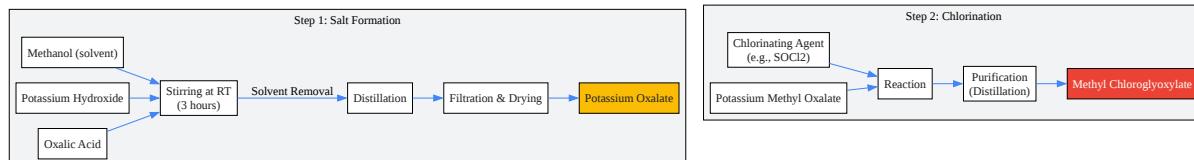
[Click to download full resolution via product page](#)

Figure 2: Synthesis from Dimethyl Oxalate.

Detailed, high-yield experimental protocols for this method are less commonly reported in the literature compared to the oxalyl chloride route. The primary challenge lies in achieving selective monochlorination.

From Potassium Methyl Oxalate and a Chlorinating Agent

This method involves the preparation of the potassium salt of oxalic acid monomethyl ester, followed by its reaction with a chlorinating agent like thionyl chloride or oxalyl chloride.



[Click to download full resolution via product page](#)

Figure 3: Workflow for Synthesis from Potassium Methyl Oxalate.

Materials:

- Potassium hydroxide (35.66 g)
- Oxalic acid (36.45 g)
- Methanol (300 mL)

Procedure:

- Dissolve potassium hydroxide in methanol with stirring.^[5]
- Add oxalic acid to the solution at room temperature and stir for 3 hours.^[5]
- Reduce the solvent volume to approximately 100 mL by distillation at atmospheric pressure.
^[5]
- Filter the resulting salt under vacuum, wash with methanol (3 x 20 mL), and dry under vacuum at room temperature for at least 12 hours.^[5]

The subsequent chlorination of potassium methyl oxalate would then be carried out using a suitable chlorinating agent, followed by purification.

Comparison of Synthetic Routes

Synthetic Route	Starting Materials	Key Advantages	Key Disadvantages	Typical Yield (%)
Methanol & Oxalyl Chloride	Methanol, Oxalyl Chloride	High yield, direct route	Oxalyl chloride is highly toxic and moisture-sensitive	70-93 ^[4]
Dimethyl Oxalate & Chlorinating Agent	Dimethyl Oxalate, $\text{PCl}_5/\text{SOCl}_2$	Readily available starting materials	Difficult to control selectivity, potential for byproduct formation	Data not readily available
Potassium Methyl Oxalate & Chlorinating Agent	Oxalic Acid, Methanol, KOH, Chlorinating Agent	Avoids direct handling of large quantities of oxalyl chloride in the first step	Multi-step process	Data not readily available

Purification and Analysis

The primary method for purifying **methyl chloroglyoxylate** is distillation under atmospheric or reduced pressure.^[6] Due to its thermal lability, care must be taken to avoid prolonged heating at high temperatures, which can lead to decomposition and a yellow coloration of the distillate.^[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for assessing the purity of the final product and identifying any byproducts.^{[4][7]} Common impurities may include unreacted starting materials and byproducts such as dimethyl oxalate.^[4]

Safety Considerations

Methyl chloroglyoxylate is a corrosive and flammable liquid that is sensitive to moisture.^[1] It can cause severe skin burns and eye damage.^[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

The synthesis of **methyl chloroglyoxylate** is most commonly and efficiently achieved through the reaction of methanol with oxalyl chloride. This method offers high yields and a straightforward procedure, although it requires careful handling of hazardous materials. Alternative routes starting from dimethyl oxalate or potassium methyl oxalate present potential advantages in terms of starting material handling but may involve challenges in selectivity and require further optimization to be competitive. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Chloroglyoxylate | 5781-53-3 | TCI AMERICA [tcichemicals.com]
- 2. Methyl chloroglyoxylate | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Compositional Characterization of Syngas-Based Glycolide Using Gas Chromatogram-Mass Spectrometry and Electrospray Ionization High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium oxalate synthesis - chemicalbook [chemicalbook.com]
- 6. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]
- 7. globalresearchonline.net [globalresearchonline.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Methyl Chloroglyoxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108312#synthesis-of-methyl-chloroglyoxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com